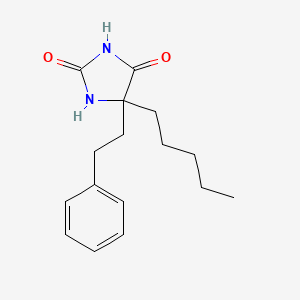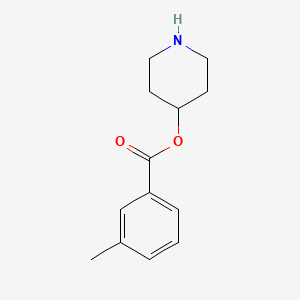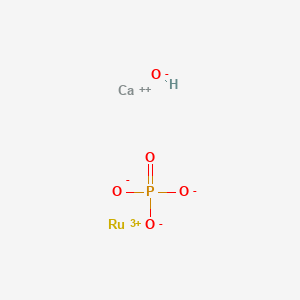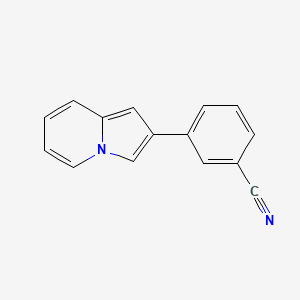
5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione is a compound belonging to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and have been studied for various pharmacological applications . The structure of this compound consists of a five-membered imidazolidine ring with a pentyl group and a phenylethyl group attached at the 5-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione typically involves the alkylation of 5,5-diphenylimidazolidine-2,4-dione. One common method includes the reaction of 5,5-diphenylimidazolidine-2,4-dione with pentyl bromide in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) as the solvent. The reaction mixture is heated under reflux for several hours, followed by filtration and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while reduction can lead to simpler imidazolidine compounds.
Aplicaciones Científicas De Investigación
5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent for neurological disorders.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, imidazolidine derivatives have been shown to interact with serotonin receptors, exhibiting agonist or antagonist properties . The compound’s effects are mediated through these interactions, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Diphenylimidazolidine-2,4-dione: A structurally similar compound with two phenyl groups at the 5-position.
5-Methyl-5-(2-phenylethyl)imidazolidine-2,4-dione: Another derivative with a methyl group instead of a pentyl group.
Uniqueness
5-Pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a pentyl and a phenylethyl group at the 5-position differentiates it from other imidazolidine-2,4-dione derivatives, potentially leading to unique pharmacological activities and applications.
Propiedades
Número CAS |
919477-11-5 |
|---|---|
Fórmula molecular |
C16H22N2O2 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
5-pentyl-5-(2-phenylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H22N2O2/c1-2-3-7-11-16(14(19)17-15(20)18-16)12-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3,(H2,17,18,19,20) |
Clave InChI |
NVQZKMAKJBCQCL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(C(=O)NC(=O)N1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene](/img/structure/B14192083.png)



![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)
![Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14192098.png)

![2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14192104.png)



